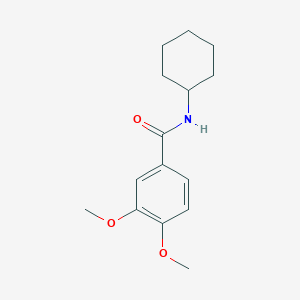

N-cyclohexyl-3,4-dimethoxybenzamide

Beschreibung

Eigenschaften

CAS-Nummer |

86425-50-5 |

|---|---|

Molekularformel |

C15H21NO3 |

Molekulargewicht |

263.33 g/mol |

IUPAC-Name |

N-cyclohexyl-3,4-dimethoxybenzamide |

InChI |

InChI=1S/C15H21NO3/c1-18-13-9-8-11(10-14(13)19-2)15(17)16-12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,16,17) |

InChI-Schlüssel |

QPJQDANJFGRQFO-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)NC2CCCCC2)OC |

Kanonische SMILES |

COC1=C(C=C(C=C1)C(=O)NC2CCCCC2)OC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The structural variations among benzamide derivatives significantly influence their physicochemical and functional properties. Below is a comparative analysis:

Table 1: Key Properties of N-Cyclohexyl-3,4-dimethoxybenzamide and Analogues

Impact of Substituents on Reactivity and Bioactivity

- In contrast, the dihydroxy substituents in N-hexyl-3,4-dihydroxybenzamide increase polarity, favoring antioxidant interactions but reducing membrane permeability .

- Synthetic Pathways: N-Ethyl-3,4-dimethoxybenzamide is a minor product in copper-catalyzed oxidative dealkylation reactions, highlighting the sensitivity of tertiary amines to demethylation under these conditions .

- Pharmacological Effects: AH-7921 demonstrates how halogenation (dichloro) and dimethylamino groups can confer potent opioid activity, whereas methoxy-substituted derivatives like N-cyclohexyl-3,4-dimethoxybenzamide lack reported psychoactive properties .

Analytical and Functional Comparisons

- Mass Spectrometry : The CCS values of N-cyclohexyl-3,4-dimethoxybenzamide adducts (e.g., [M+Na]⁺: 172.6 Ų) are higher than those of simpler analogues like N-ethyl derivatives, reflecting its larger molecular volume .

- Thermal Stability : N-Acetyl-3,4-dimethoxybenzamide’s crystalline nature and defined melting point (165–168°C) suggest higher thermal stability compared to liquid or semi-solid alkylated benzamides .

- Biological Applications : While N-hexyl-3,4-dihydroxybenzamide may mimic natural antioxidants (e.g., caffeic acid), the methoxy groups in N-cyclohexyl-3,4-dimethoxybenzamide likely reduce radical-scavenging activity but enhance metabolic stability .

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The acid chloride method involves two steps:

-

Activation of the carboxylic acid : 3,4-Dimethoxybenzoic acid is treated with a halogenating agent (e.g., thionyl chloride or oxalyl chloride) to form the corresponding acid chloride.

-

Amidation : The acid chloride reacts with cyclohexylamine in the presence of a base to yield the target amide.

Example Protocol (Adapted from EP 2874980B1):

-

Halogenation :

-

3,4-Dimethoxybenzoic acid (1.0 equiv) is dissolved in dichloromethane (DCM).

-

Thionyl chloride (2.2 equiv) and catalytic dimethylformamide (DMF) are added.

-

The mixture is stirred at 25–30°C for 2 hours, yielding 3,4-dimethoxybenzoyl chloride.

-

-

Amidation :

-

The acid chloride solution is added dropwise to a cooled (0–5°C) solution of cyclohexylamine (1.1 equiv) in DCM.

-

The reaction is stirred for 1 hour, followed by quenching with aqueous HCl.

-

The organic layer is separated, concentrated, and purified via recrystallization.

-

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–90% (estimated) |

| Purity (HPLC) | >98% |

| Reaction Time | 3–4 hours |

This method is favored for its high efficiency and compatibility with industrial-scale production.

Coupling Reagent-Assisted Synthesis

Reagent Selection and Optimization

Coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/ Hydroxybenzotriazole) facilitate direct amide bond formation without isolating the acid chloride.

Example Protocol :

-

Activation :

-

3,4-Dimethoxybenzoic acid (1.0 equiv) is dissolved in dimethylformamide (DMF).

-

EDCl (1.2 equiv), HOBt (1.2 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) are added.

-

The mixture is stirred at room temperature for 30 minutes.

-

-

Coupling :

-

Cyclohexylamine (1.1 equiv) is added, and the reaction is stirred at 25°C for 12–18 hours.

-

The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography.

-

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75–80% |

| Purity (HPLC) | >95% |

| Reaction Time | 12–18 hours |

This approach minimizes harsh conditions but requires costly reagents and extensive purification.

Industrial-Scale Production Insights

The patent EP 2874980B1 describes a one-pot synthesis for related benzamide derivatives, offering insights applicable to N-cyclohexyl-3,4-dimethoxybenzamide:

-

Halogenation and amidation are performed sequentially without intermediate isolation .

-

Solvent systems (e.g., toluene or methyl isobutyl ketone) enable efficient product separation.

-

Dehydration agents like phosphorus oxychloride (POCl₃) may enhance reaction rates.

Critical Industrial Parameters :

-

Temperature Control : Reactions are maintained at 25–85°C to balance speed and side reactions.

-

Workup : Distillation and crystallization are preferred for scalability.

-

Quality Control : HPLC monitoring ensures intermediates remain below 1% in the final product.

Comparative Analysis of Methods

| Method | Acid Chloride | Coupling Reagents |

|---|---|---|

| Yield | 85–90% | 75–80% |

| Cost | Low (bulk reagents) | High (specialized reagents) |

| Scalability | Excellent | Moderate |

| Purity | >98% | >95% |

| Reaction Time | 3–4 hours | 12–18 hours |

The acid chloride method is superior for large-scale synthesis, while coupling reagents suit small-scale research.

Purification and Characterization

Purification Techniques

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals.

-

Column Chromatography : Silica gel with ethyl acetate/hexane eluents removes unreacted amine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.